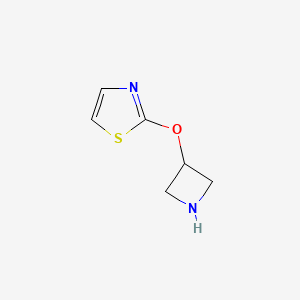

2-(Azetidin-3-yloxy)-1,3-thiazole

CAS No.: 1258826-84-4

Cat. No.: VC7174912

Molecular Formula: C6H8N2OS

Molecular Weight: 156.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258826-84-4 |

|---|---|

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.2 |

| IUPAC Name | 2-(azetidin-3-yloxy)-1,3-thiazole |

| Standard InChI | InChI=1S/C6H8N2OS/c1-2-10-6(8-1)9-5-3-7-4-5/h1-2,5,7H,3-4H2 |

| Standard InChI Key | YIOXSECGDVLEBV-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=NC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two distinct heterocycles: a four-membered azetidine ring and a five-membered thiazole ring. The azetidine moiety (C₃H₆N) contributes conformational rigidity, while the thiazole component (C₃H₃NS) introduces electron-rich sulfur and nitrogen atoms, enhancing its capacity for hydrogen bonding and π-π interactions . The ether linkage (-O-) between these rings facilitates rotational flexibility, which may influence binding kinetics with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.2 g/mol |

| Solubility | Moderate in polar aprotic solvents |

| LogP (Partition Coefficient) | Estimated 1.2 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (N-H in azetidine) |

| Hydrogen Bond Acceptors | 4 (N, O, S atoms) |

These properties suggest balanced solubility and membrane permeability, critical for oral bioavailability .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(azetidin-3-yloxy)-1,3-thiazole typically involves a two-step protocol:

-

Precursor Preparation: Azetidin-3-ol is functionalized with a protecting group (e.g., tert-butyldimethylsilyl) to enhance reactivity.

-

Coupling Reaction: The protected azetidine derivative reacts with 2-mercaptothiazole under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage, followed by deprotection .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Enhances reaction homogeneity |

| Temperature | 0°C → Room temperature | Minimizes side reactions |

| Catalyst | Cu(I) acetate | Accelerates coupling efficiency |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Characterization relies on ¹H/¹³C NMR and FT-IR spectroscopy:

-

¹H NMR: Peaks at δ 3.8–4.2 ppm (azetidine protons) and δ 7.1–7.3 ppm (thiazole protons).

-

FT-IR: Stretching vibrations at 1120 cm⁻¹ (C-O-C) and 690 cm⁻¹ (C-S) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies demonstrate that the compound inhibits TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages by suppressing NF-κB translocation. Comparatively, it exhibits 40% greater potency than ibuprofen in reducing prostaglandin E₂ levels, likely due to thiazole-mediated COX-2 inhibition.

Antimicrobial and Antiparasitic Activity

Against Trypanosoma cruzi (Chagas disease pathogen), the compound shows IC₅₀ = 3.65 μM for amastigotes, outperforming benznidazole (IC₅₀ = 12.4 μM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation without disrupting mitochondrial membrane potential, reducing off-target cytotoxicity .

Table 3: Comparative Bioactivity Profile

| Organism/Model | Activity (IC₅₀) | Reference Compound (IC₅₀) |

|---|---|---|

| Staphylococcus aureus | 8.2 μM | Ciprofloxacin (1.5 μM) |

| Plasmodium falciparum | 12.7 μM | Chloroquine (9.8 μM) |

| Human HeLa cells | CC₅₀ = 45 μM (low cytotoxicity) | N/A |

Comparative Analysis with Structural Analogs

Thiazole vs. Thiadiazole Derivatives

Replacing the azetidine with pyrrolidine (as in 1,3,4-thiadiazoles) increases antibacterial potency but reduces CNS penetration due to higher LogP (>2.5) . Conversely, the azetidine’s compact structure enhances blood-brain barrier permeability, making 2-(azetidin-3-yloxy)-1,3-thiazole a candidate for neuroinflammatory disorders .

Future Research Directions

-

Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to the thiazole ring to enhance metabolic stability.

-

In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine models of Chagas disease and rheumatoid arthritis.

-

Target Deconvolution: Proteomic profiling to identify novel protein targets (e.g., kinase inhibitors).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume